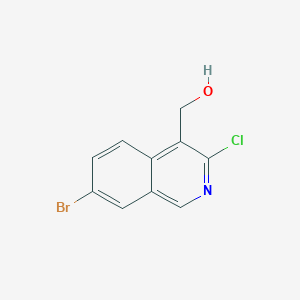

(7-Bromo-3-chloroisoquinolin-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(7-Brom-3-chlorisoquinolin-4-yl)methanol ist eine chemische Verbindung, die zur Klasse der Isoquinoline gehört. Isoquinoline sind heterocyclische aromatische organische Verbindungen, die eine breite Palette von Anwendungen in der pharmazeutischen Chemie und organischen Synthese haben. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein von Brom- und Chloratomen aus, die am Isoquinolinring gebunden sind, zusammen mit einer Methanolgruppe.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (7-Brom-3-chlorisoquinolin-4-yl)methanol kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Bromierung und Chlorierung von Isoquinolinderivaten, gefolgt von der Einführung einer Methanolgruppe. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Bromierungs- und Chlorierungsmitteln wie N-Bromsuccinimid (NBS) bzw. Thionylchlorid (SOCl₂). Der letzte Schritt beinhaltet die Reduktion der Zwischenverbindung, um die Methanolgruppe einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion von (7-Brom-3-chlorisoquinolin-4-yl)methanol kann eine großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie oben erwähnt umfassen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet häufig den Einsatz von fortschrittlichen Techniken wie Durchflussreaktoren und automatisierten Syntheseplattformen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-3-chloroisoquinolin-4-yl)methanol can be achieved through various synthetic routes. One common method involves the bromination and chlorination of isoquinoline derivatives, followed by the introduction of a methanol group. The reaction conditions typically involve the use of brominating and chlorinating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl₂), respectively. The final step involves the reduction of the intermediate compound to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(7-Brom-3-chlorisoquinolin-4-yl)methanol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Methanolgruppe kann zu dem entsprechenden Aldehyd oder der entsprechenden Carbonsäure oxidiert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, um die Halogenatome zu entfernen oder den Isoquinolinring zu reduzieren.

Substitution: Die Brom- und Chloratome können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Aldehyden oder Carbonsäuren.

Reduktion: Bildung von dehalogenierten Isoquinolinderivaten.

Substitution: Bildung von substituierten Isoquinolinderivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

(7-Brom-3-chlorisoquinolin-4-yl)methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und heterocyclischer Verbindungen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird auf seinen potenziellen Einsatz in der Arzneimittelforschung und -entwicklung untersucht, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe.

Industrie: Wird bei der Herstellung von Feinchemikalien und pharmazeutischen Zwischenprodukten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (7-Brom-3-chlorisoquinolin-4-yl)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Das Vorhandensein von Brom- und Chloratomen kann die Reaktivität und Bindungsaffinität der Verbindung verbessern, was zu einer höheren Potenz und Selektivität führt.

Wirkmechanismus

The mechanism of action of (7-Bromo-3-chloroisoquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity, leading to increased potency and selectivity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (7-Brom-3-chlorisoquinolin-4-yl)amin

- (7-Brom-3-chlorisoquinolin-4-yl)ethanol

- (7-Brom-3-chlorisoquinolin-4-yl)acetat

Einzigartigkeit

(7-Brom-3-chlorisoquinolin-4-yl)methanol ist einzigartig aufgrund des Vorhandenseins von sowohl Brom- als auch Chloratomen am Isoquinolinring, zusammen mit einer Methanolgruppe. Diese Kombination von funktionellen Gruppen verleiht der Verbindung einzigartige chemische und biologische Eigenschaften, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese und pharmazeutischen Chemie macht.

Eigenschaften

Molekularformel |

C10H7BrClNO |

|---|---|

Molekulargewicht |

272.52 g/mol |

IUPAC-Name |

(7-bromo-3-chloroisoquinolin-4-yl)methanol |

InChI |

InChI=1S/C10H7BrClNO/c11-7-1-2-8-6(3-7)4-13-10(12)9(8)5-14/h1-4,14H,5H2 |

InChI-Schlüssel |

WDSVDLKJGUIBNL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=NC=C2C=C1Br)Cl)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)

![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)